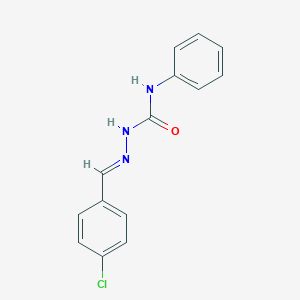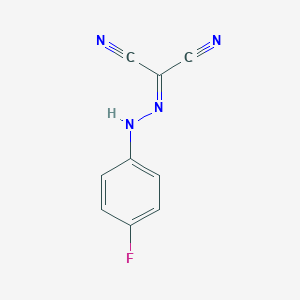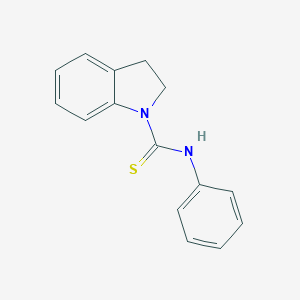
(Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine is an organic compound that features a biphenyl group and a tetrahydrofuran ring connected through a methylamine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine typically involves the following steps:
Formation of Biphenyl-4-ylmethyl Bromide: This intermediate can be prepared by brominating biphenyl-4-methyl using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Nucleophilic Substitution: The biphenyl-4-ylmethyl bromide is then reacted with tetrahydrofuran-2-ylmethylamine under basic conditions to form the desired product. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The biphenyl and tetrahydrofuran rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., NBS), nucleophiles (e.g., amines, alcohols), and bases (e.g., NaH, K2CO3).
Major Products
Oxidation: Imine, nitrile, or carboxylic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted biphenyl or tetrahydrofuran derivatives.
Applications De Recherche Scientifique
(Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or cardiovascular conditions.
Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials, such as polymers and liquid crystals.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl and tetrahydrofuran moieties can contribute to the compound’s binding affinity and specificity, influencing its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl-4-ylmethylamine: Lacks the tetrahydrofuran ring, which may affect its binding properties and reactivity.
Tetrahydrofuran-2-ylmethylamine: Lacks the biphenyl group, which may influence its structural rigidity and interaction with molecular targets.
(Biphenyl-4-ylmethyl)(pyrrolidin-2-ylmethyl)amine: Similar structure but with a pyrrolidine ring instead of tetrahydrofuran, potentially altering its chemical and biological properties.
Uniqueness
(Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine is unique due to the combination of the biphenyl and tetrahydrofuran moieties, which provide a balance of rigidity and flexibility. This structural feature can enhance its binding interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-(oxolan-2-yl)-N-[(4-phenylphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-5-16(6-3-1)17-10-8-15(9-11-17)13-19-14-18-7-4-12-20-18/h1-3,5-6,8-11,18-19H,4,7,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYXAQMPMRUBMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387704 |
Source


|
| Record name | 1-([1,1'-Biphenyl]-4-yl)-N-[(oxolan-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356530-39-7 |
Source


|
| Record name | 1-([1,1'-Biphenyl]-4-yl)-N-[(oxolan-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-bromophenyl)carbamothioyl]benzamide](/img/structure/B185475.png)



![N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B185481.png)

![Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B185484.png)
![2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B185485.png)




![4-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185492.png)

